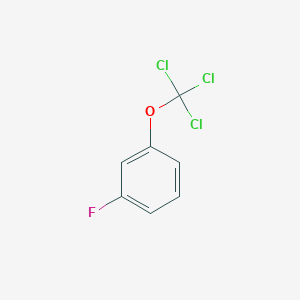

1-Fluoro-3-(trichloromethoxy)benzene

Description

Integrated Synthetic Routes to Substituted Fluorinated Trichloromethoxybenzenes

Integrated synthetic routes aim to increase efficiency by combining multiple reaction steps, either sequentially in a single reaction vessel or through a one-pot procedure.

Sequential Functionalization of Precursor Aromatic Rings

A logical sequential functionalization route to this compound would begin with a readily available starting material like benzene or a simple substituted benzene.

Proposed Synthetic Sequence:

Nitration of Benzene: Benzene can be nitrated to nitrobenzene (B124822) using a mixture of nitric acid and sulfuric acid.

Reduction of Nitrobenzene: The nitro group can be reduced to an amino group to form aniline.

Fluorination via Diazotization (Balz-Schiemann Reaction): Aniline can be converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source (like HBF₄) to yield fluorobenzene (B45895).

Nitration of Fluorobenzene: The fluorine atom is an ortho, para-director. Nitration of fluorobenzene would yield a mixture of 2-nitrofluorobenzene and 4-nitrofluorobenzene. To obtain the desired meta substitution pattern, a different strategy is required.

Alternative Sequential Strategy:

Acylation of Benzene: A Friedel-Crafts acylation of benzene (e.g., with propionyl chloride) would yield an acylbenzene. The acyl group is a meta-director. quora.com

Fluorination: Electrophilic fluorination of the acylbenzene would introduce a fluorine atom at the meta position.

Functional Group Interconversion: The acyl group would then need to be converted into a hydroxyl group (e.g., via Baeyer-Villiger oxidation) and subsequently into the trichloromethoxy group.

A more direct route would involve the initial synthesis of 3-fluorophenol as a key intermediate.

Synthesis of 3-Fluorophenol:

| Starting Material | Key Steps | Product |

| 3-Aminophenol | Diazotization, followed by reaction with HBF₄ and heating. google.com | 3-Fluorophenol |

| 3-Fluoroaniline | Diazotization, followed by hydrolysis. google.com | 3-Fluorophenol |

Conversion to this compound:

| Starting Material | Reagent | Product |

| 3-Fluorophenol | Carbon Tetrachloride (CCl₄) in the presence of a base. | This compound |

One-Pot Synthetic Procedures

For example, a process for preparing aryl trifluoromethyl ethers involves heating a phenol (B47542) with tetrachloromethane and anhydrous hydrogen fluoride in the presence of a catalyst like boron trifluoride. beilstein-journals.org This reaction proceeds through an intermediate trichloromethyl aryl ether, which is then fluorinated in situ. A similar concept could potentially be adapted, stopping the reaction at the trichloromethoxy stage for a fluorinated phenol.

Table 3: Hypothetical One-Pot Synthesis

| Substrate | Reagents | Intermediate (not isolated) | Final Product |

| 3-Fluorophenol | CCl₄, Base (e.g., NaOH) | Sodium 3-fluorophenoxide | This compound |

Catalytic Systems and Reaction Conditions in Synthesis

The choice of catalytic systems and reaction conditions is crucial for the success of the synthetic methodologies described above.

For direct fluorination reactions using electrophilic fluorinating agents, the reaction is often conducted in an inert solvent, and the temperature can range from ambient to elevated, depending on the reactivity of the substrate. Catalysts are not always necessary but can be used to enhance reactivity and selectivity.

In halogen-exchange reactions , phase-transfer catalysts are sometimes employed to facilitate the transfer of the fluoride ion from the solid phase (e.g., KF) to the organic phase where the reaction occurs. The choice of solvent (e.g., DMF, DMSO) and temperature is critical for achieving a good reaction rate and minimizing side reactions.

The conversion of phenols to (trichloromethoxy)benzenes with carbon tetrachloride can be promoted by a strong base under anhydrous conditions.

The subsequent conversion of a (trichloromethoxy)benzene to a (trifluoromethoxy)benzene, a related analogue, is often achieved by reaction with anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃), sometimes with a Lewis acid catalyst like antimony pentachloride (SbCl₅). beilstein-journals.orggoogle.comthieme-connect.de These reactions are typically carried out under pressure in specialized equipment due to the corrosive nature of the reagents.

Table 4: Catalysts and Conditions for Key Transformations

| Transformation | Reagents | Catalyst/Conditions |

| Direct Aromatic Fluorination | Electrophilic Fluorinating Reagents | Often uncatalyzed, inert solvent |

| Halogen-Exchange (Halex) | KF, CsF | Polar aprotic solvent (DMF, DMSO), high temperature |

| Phenol to Trichloromethoxybenzene | CCl₄ | Strong base (e.g., NaOH), anhydrous conditions |

| Trichloromethoxy to Trifluoromethoxy | HF or SbF₃ | Lewis acid (e.g., SbCl₅), high temperature and pressure |

Application of Lewis Acid Catalysis

Lewis acid catalysis plays a crucial role in various halogenation reactions, including those involving fluorinated aromatic compounds. While specific studies on the Lewis acid-catalyzed synthesis of this compound are not prominent, the principles can be extrapolated from related transformations. For instance, the conversion of aryl trichloromethyl ethers to aryl trifluoromethyl ethers is often facilitated by Lewis acids.

In a study focused on the fluorination of trichloromethoxybenzene to trifluoromethoxybenzene using hydrogen fluoride (HF), several Lewis acids were found to be effective catalysts. The most efficient catalysts were identified as chlorinated Lewis acids where the metal is in a high oxidation state (+5). These include Antimony pentachloride (SbCl₅), Molybdenum(V) chloride (MoCl₅), Tantalum(V) chloride (TaCl₅), and Niobium(V) chloride (NbCl₅). The catalytic activity is attributed to the formation of a nucleophilic complex with HF, which is a more potent fluorinating agent than HF alone.

One notable finding was the complete conversion of trichloromethoxybenzene to trifluoromethoxybenzene in one hour at 50°C using just 2 mol% of SbCl₅ with a stoichiometric amount of HF. This demonstrates the significant rate enhancement provided by the Lewis acid catalyst.

| Lewis Acid Catalyst | Metal Oxidation State | Efficacy in Fluorination |

|---|---|---|

| Antimony pentachloride (SbCl₅) | +5 | High |

| Molybdenum(V) chloride (MoCl₅) | +5 | High |

| Tantalum(V) chloride (TaCl₅) | +5 | High |

| Niobium(V) chloride (NbCl₅) | +5 | High |

Furthermore, a one-pot synthesis of aryl trifluoromethyl ethers from phenols has been described, which proceeds via a trichloromethyl ether intermediate. This reaction utilizes carbon tetrachloride, anhydrous hydrogen fluoride, and catalytic amounts of boron trifluoride (a Lewis acid). beilstein-journals.org The process involves heating the phenol with these reagents in a pressure vessel. This suggests that a similar approach with 3-fluorophenol could potentially yield this compound as an intermediate.

Metal-Mediated and Organocatalytic Approaches

While specific metal-mediated or organocatalytic methods for the direct synthesis of this compound are not well-documented, general principles from related synthetic chemistry can be considered.

Metal-Mediated Approaches: Metal catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-heteroatom bonds. Transition metals like copper and palladium are often employed in cross-coupling reactions to form aryl ethers. Although typically used for simpler alkoxy groups, it is conceivable that metal catalysts could be developed to mediate the coupling of a fluorinated aryl species with a trichloromethoxide equivalent, though this remains a speculative area of research.

Organocatalytic Approaches: Organocatalysis offers a metal-free alternative for many chemical transformations. These catalysts, which are small organic molecules, can activate substrates in various ways. For instance, chiral organocatalysts have been successfully used in the enantioselective α-fluorination of aldehydes. While not directly applicable to the synthesis of the target molecule, this demonstrates the potential of organocatalysis in the broader field of fluorinated compound synthesis. A hypothetical organocatalytic route to this compound might involve the activation of 3-fluorophenol towards nucleophilic attack on a trichloromethylating agent. However, such a method has yet to be reported.

A general method for the synthesis of trichloromethoxybenzene involves the photo-stimulated chlorination of anisole (B1667542) with elemental chlorine in refluxing carbon tetrachloride. beilstein-journals.org This radical-based reaction is typically initiated by UV light or a radical initiator like azobisisobutyronitrile (AIBN). patsnap.com The application of this method to 3-fluoroanisole (B32098) would be a logical starting point for the synthesis of this compound.

Solvent and Temperature Optimization in Synthesis

The choice of solvent and reaction temperature are critical parameters that can significantly influence the yield, selectivity, and reaction rate in the synthesis of this compound and its analogues.

In the context of preparing trichloromethoxybenzene via the chlorination of anisole, patent literature provides insights into suitable solvents. Solvents such as benzotrifluoride, 4-chlorobenzotrifluoride, chlorobenzene, and dichlorobenzenes have been employed. google.com The use of a fluorinated material rectification raffinate as a solvent has also been described, where the reaction is carried out at temperatures between 120-130°C. patsnap.com After the initial addition of reagents, the temperature can be raised to 150°C to drive the reaction to completion. patsnap.com

For the subsequent fluorination of the trichloromethoxy group to a trifluoromethoxy group using anhydrous HF, the reaction is typically conducted at elevated temperatures, for instance, at 80°C for 4-6 hours in an autoclave. google.com

The one-pot synthesis of aryl trifluoromethyl ethers from phenols, which proceeds through the trichloromethoxy intermediate, also highlights the importance of temperature. The reaction is conducted by heating the phenol with carbon tetrachloride, anhydrous HF, and a catalytic amount of boron trifluoride in a pressure vessel up to 150°C. beilstein-journals.org

| Reaction Step | Starting Material | Solvent(s) | Temperature Range (°C) | Catalyst/Initiator |

|---|---|---|---|---|

| Chlorination | Anisole | Benzotrifluoride, Chlorobenzene, Dichlorobenzenes | 120 - 150 | AIBN, Phosphorus trichloride |

| Fluorination | Trichloromethoxybenzene | None (neat HF) | 80 | None (reagent) |

| One-pot Trifluoromethylation (via Trichloromethoxy intermediate) | Phenol | Carbon Tetrachloride (reagent and solvent) | Up to 150 | Boron trifluoride |

The selection of an appropriate solvent is crucial not only for dissolving the reactants but also for managing the reaction temperature and influencing the reaction pathway. For radical chlorinations, non-polar, inert solvents are generally preferred. The optimization of temperature is a balance between achieving a sufficient reaction rate and minimizing the formation of undesired byproducts.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3FO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRTXGOPNGVMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Reaction Mechanisms of 1 Fluoro 3 Trichloromethoxy Benzene

Electronic Effects of Fluoro and Trichloromethoxy Substituents

The electronic influence of a substituent on an aromatic ring is a combination of inductive and resonance effects. libretexts.orglibretexts.org These effects can either donate or withdraw electron density, which in turn activates or deactivates the ring towards electrophilic attack. masterorganicchemistry.comlibretexts.org

The inductive effect is the transmission of charge through sigma (σ) bonds, driven by differences in electronegativity between atoms. libretexts.org

Fluorine: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I). researchgate.netnih.govreddit.com It pulls electron density away from the carbon atom to which it is attached, and this effect is transmitted through the sigma bond framework of the benzene (B151609) ring. csbsju.edu This withdrawal of electron density deactivates the ring. libretexts.org

Trichloromethoxy Group (-OCCl₃): This group also exhibits a strong electron-withdrawing inductive effect. The three highly electronegative chlorine atoms on the methyl group pull electron density away from the carbon, which in turn makes the oxygen atom more electron-deficient. Consequently, the oxygen atom strongly withdraws electron density from the aromatic ring. minia.edu.eg Groups such as -CCl₃ are classified as strongly deactivating due to their potent inductive effects. minia.edu.eg

| Substituent | Symbol | Nature of Inductive Effect | Description |

|---|---|---|---|

| Fluoro (-F) | -I | Electron-withdrawing | Due to the high electronegativity of fluorine, it strongly pulls electron density from the aromatic ring through the σ-bond. researchgate.netcsbsju.edu |

| Trichloromethoxy (-OCCl₃) | -I | Strongly electron-withdrawing | The cumulative electronegativity of three chlorine atoms creates a powerful inductive pull, which is relayed through the oxygen atom to the ring. minia.edu.eg |

Resonance effects involve the delocalization of π (pi) electrons between a substituent and the aromatic ring through the overlap of p-orbitals. libretexts.org

Fluorine: The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be donated into the π-system of the benzene ring. csbsju.edulibretexts.org This electron-donating resonance effect (+M or +R) increases the electron density within the ring, particularly at the ortho and para positions relative to the fluorine atom. csbsju.edustackexchange.comorganicchemistrytutor.com

Trichloromethoxy Group (-OCCl₃): The oxygen atom in the trichloromethoxy group also has lone pairs that can participate in resonance, donating electron density to the ring (+M effect). However, the strong inductive pull from the trichloromethyl (-CCl₃) moiety significantly diminishes the oxygen's ability to donate its lone pairs. The π-donating capacity of the related trifluoromethoxy (-OCF₃) group is known to be inferior to that of a methoxy (B1213986) group and even a fluorine atom, and a similar reduction is expected for the -OCCl₃ group. nih.gov

Activating vs. Deactivating: A substituent is considered "activating" if it makes the ring more reactive than benzene and "deactivating" if it makes the ring less reactive. masterorganicchemistry.comlibretexts.org This is determined by whether the group is a net electron-donor or electron-withdrawer. minia.edu.eg

Fluorine: For halogens, the strong electron-withdrawing inductive effect (-I) outweighs the weaker electron-donating resonance effect (+M). libretexts.orgmasterorganicchemistry.comstackexchange.com Consequently, fluorine is a deactivating group, making the aromatic ring less nucleophilic and slowing the rate of electrophilic aromatic substitution compared to benzene. libretexts.orgminia.edu.eg

Trichloromethoxy Group (-OCCl₃): The powerful inductive withdrawal of the -OCCl₃ group is the dominant electronic factor. This effect, combined with a severely hindered resonance donation, makes it a strong deactivating group. minia.edu.eg

With two deactivating groups present, 1-fluoro-3-(trichloromethoxy)benzene is significantly deactivated and is substantially less reactive towards electrophilic aromatic substitution than benzene. libretexts.orglibretexts.org

Regioselectivity in Electrophilic Aromatic Substitution Reactions

Regioselectivity refers to the preference for an electrophile to attack one position on the aromatic ring over others. studysmarter.co.uk This is determined by the directing effects of the substituents already present. wikipedia.org

Strongly deactivating groups that primarily operate through an inductive effect typically direct incoming electrophiles to the meta position. minia.edu.eglibretexts.org This is because the electron withdrawal is most pronounced at the ortho and para positions, making the meta positions the least deactivated (or most electron-rich by comparison). wikipedia.org Groups like -NO₂, -CF₃, and -CCl₃ are classic examples of meta-directors. minia.edu.egwikipedia.org Due to its powerful electron-withdrawing nature, the trichloromethoxy group is expected to function as a meta-director .

| Substituent | Reactivity Effect | Directing Influence | Reason |

|---|---|---|---|

| Fluoro (-F) | Deactivating | Ortho, Para | The electron-withdrawing inductive effect (-I) outweighs the electron-donating resonance effect (+M), deactivating the ring. However, the resonance effect stabilizes the intermediates for ortho and para attack. csbsju.eduminia.edu.egstackexchange.com |

| Trichloromethoxy (-OCCl₃) | Strongly Deactivating | Meta | The strong inductive electron withdrawal (-I) significantly deactivates the ortho and para positions, making the meta position the most favorable site for electrophilic attack. minia.edu.egwikipedia.org |

Competition and Cooperative Effects of Multiple Substituents

The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on a benzene ring are significantly influenced by the electronic properties of its substituents. In the case of this compound, the fluorine atom and the trichloromethoxy group exert competing and cooperative effects that dictate the position of incoming electrophiles.

The fluorine substituent is a weakly deactivating group but is considered an ortho, para-director. csbsju.educhemistrytalk.org This is due to the interplay of two opposing electronic effects: a strong inductive electron-withdrawing effect (-I) due to fluorine's high electronegativity, and a moderate resonance electron-donating effect (+R) from its lone pairs. researchgate.net The resonance effect, which directs incoming electrophiles to the ortho and para positions, is dominant in determining the regioselectivity. csbsju.edu

Conversely, the trichloromethoxy (-OCCl₃) group is a strongly deactivating, meta-directing group. The three electron-withdrawing chlorine atoms on the methyl group create a significant inductive effect, pulling electron density away from the benzene ring and making it less nucleophilic and thus less reactive towards electrophiles. libretexts.org This deactivation is more pronounced than that of a single halogen.

In this compound, these two substituents are in a meta relationship to each other. Their directing effects are antagonistic. The fluorine atom directs incoming electrophiles to the 2-, 4-, and 6-positions, while the trichloromethoxy group directs them to the 5-position. The positions ortho to the fluorine are positions 2 and 4, and the position para is position 6. The positions meta to the trichloromethoxy group are positions 1, 5, and (less relevantly) the carbon attached to the fluorine.

| Substituent | Electronic Effect | Activating/Deactivating | Directing Influence |

|---|---|---|---|

| -F (Fluoro) | -I, +R | Weakly Deactivating | Ortho, Para |

| -OCCl₃ (Trichloromethoxy) | -I | Strongly Deactivating | Meta |

Nucleophilic Reactivity and Transformations of the Trichloromethoxy Group

The trichloromethoxy group, beyond its influence on the aromatic ring's reactivity, is itself a site of chemical transformations. The presence of three chlorine atoms on the methoxy carbon makes it highly electrophilic and susceptible to various nucleophilic reactions.

Nucleophilic Substitution at the Carbon-Chlorine Bonds of the Trichloromethoxy Moiety

The carbon-chlorine bonds in the -OCCl₃ group are susceptible to nucleophilic substitution. This reactivity is fundamental to the synthesis of related compounds, such as aryl trifluoromethyl ethers from aryl trichloromethyl ethers. researchgate.net While the direct nucleophilic substitution on this compound is not extensively documented in readily available literature, the general reactivity pattern of aryl trichloromethyl ethers suggests that various nucleophiles can displace the chlorine atoms.

For instance, the conversion of a -CCl₃ group to a -CF₃ group often involves treatment with a fluorinating agent like antimony trifluoride (SbF₃) or hydrogen fluoride (B91410) (HF). This transformation proceeds through a series of nucleophilic substitutions where fluoride ions replace the chloride ions. The reaction is typically catalyzed by a Lewis acid, such as antimony pentachloride (SbCl₅), which enhances the electrophilicity of the carbon atom.

The general mechanism can be depicted as:

Coordination of the Lewis acid to a chlorine atom, making it a better leaving group.

Nucleophilic attack by a fluoride ion on the carbon atom of the trichloromethoxy group.

Departure of the leaving group (e.g., SbCl₆⁻).

Repetition of this process until all three chlorine atoms are replaced by fluorine atoms.

The presence of the electron-withdrawing fluorine atom on the benzene ring would likely enhance the electrophilicity of the trichloromethoxy carbon, potentially facilitating these nucleophilic substitution reactions.

Hydrolysis and Other Solvolytic Reactions

The trichloromethoxy group is prone to hydrolysis, a reaction that can be catalyzed by either acid or base. The initial step in the acidic hydrolysis of an ether is the protonation of the ether oxygen. masterorganicchemistry.com In the case of this compound, the highly electrophilic carbon of the -OCCl₃ group is then attacked by water. This is followed by the elimination of HCl. This process repeats, ultimately leading to an unstable intermediate that can rearrange to form a carboxylic acid derivative.

Ar-OCCl₃ + H₂O → [Ar-OC(OH)Cl₂] → Ar-COCl + HCl Ar-COCl + H₂O → Ar-COOH + HCl

While specific studies on the hydrolysis of this compound are not prevalent, the hydrolysis of the analogous trifluoromethyl group to a carboxylic acid group using strong acids like fuming sulfuric acid has been reported. rsc.org This suggests that the trichloromethoxy group would undergo a similar transformation, likely under less harsh conditions due to the better leaving group ability of chloride compared to fluoride. The reaction with other solvating nucleophiles, such as alcohols, would be expected to proceed through a similar mechanism to yield corresponding esters.

Reduction and Oxidation Pathways of the -OCCl₃ Group

Reduction:

The trichloromethyl group can be selectively reduced to a dichloromethyl group. This transformation can be achieved using various reducing agents, including triphenylphosphine (B44618). acs.org The reaction with triphenylphosphine and methanol (B129727) provides a mild and chemoselective method for this reduction. acs.org Another method involves the use of thiols in the presence of metal carbonyls. documentsdelivered.com

A plausible mechanism for the reduction with triphenylphosphine involves the formation of a phosphonium (B103445) salt intermediate, followed by hydrolysis or alcoholysis to yield the dichloromethyl compound.

| Reagent | Product | Reference |

|---|---|---|

| Triphenylphosphine/Methanol | -OCCl₂H | acs.org |

| Thiols/Metal Carbonyls | -OCCl₂H | documentsdelivered.com |

Oxidation:

Specific information on the oxidation of the trichloromethoxy group in this compound is scarce in the literature. Generally, the carbon atom in the -OCCl₃ group is already in a high oxidation state. Further oxidation would be challenging without cleaving the C-O bond. Oxidative cleavage of the ether linkage is a possibility under harsh oxidative conditions, which could lead to the formation of a phenol (B47542) and degradation of the trichloromethyl fragment. The increased oxidative stability of fluorinated and chlorinated compounds suggests that the -OCCl₃ group would be relatively resistant to oxidation. nih.gov

Mechanistic Studies on Reaction Pathways

Radical Pathways in Aryl Halogenation/Functionalization

While electrophilic aromatic substitution is the most common pathway for the functionalization of benzene derivatives, radical mechanisms can also play a significant role, particularly in halogenation reactions under specific conditions (e.g., UV light, radical initiators).

For this compound, radical halogenation would likely proceed via a free-radical chain mechanism. The initiation step would involve the homolytic cleavage of the halogen molecule (e.g., Cl₂) to generate halogen radicals. These radicals can then abstract a hydrogen atom from the aromatic ring to form an aryl radical. This aryl radical would then react with another halogen molecule to give the halogenated product and a new halogen radical, propagating the chain.

The regioselectivity of radical aromatic substitution is generally less predictable than that of electrophilic substitution and often leads to a mixture of isomers. However, the substituents on the ring can still influence the stability of the intermediate aryl radical.

Furthermore, recent advancements in photoredox catalysis have enabled the C(sp³)-H bond oxidation of aryl ethers to esters via a chlorine radical-mediated hydrogen atom transfer (HAT) process. eurekalert.org While this applies to the alkyl chain of an aryl ether, it highlights the potential for radical-mediated functionalization pathways involving aryl ethers. It is conceivable that under specific photocatalytic conditions, radical reactions could be initiated at the aromatic C-H bonds of this compound.

Polar Mechanisms in Substitution Reactions

The substitution of chlorine atoms in the trichloromethoxy group of this compound by fluorine typically proceeds through a polar nucleophilic substitution mechanism. This transformation is often accomplished using reagents like antimony trifluoride (SbF₃), sometimes in the presence of a Lewis acid catalyst such as antimony pentachloride (SbCl₅), a process generally known as the Swarts reaction. byjus.comunacademy.com The reaction can also be carried out using anhydrous hydrogen fluoride (HF), often with a Lewis acid catalyst. researchgate.net

The mechanism of this substitution can be understood by considering the principles of Sₙ1 and Sₙ2 reactions. wiley-vch.deiitk.ac.inscienceinfo.com The carbon atom of the trichloromethoxy group is the electrophilic center. While it is a primary-like carbon, the presence of three electronegative chlorine atoms and an adjacent oxygen atom significantly influences its reactivity.

A plausible mechanism involves the coordination of the Lewis acid (e.g., SbCl₅) to one of the chlorine atoms of the trichloromethoxy group. This coordination makes the chlorine a much better leaving group, facilitating its departure. The departure of the chloride ion can proceed in a concerted fashion with the attack of a fluoride ion (from SbF₃ or HF), resembling an Sₙ2 pathway. Alternatively, the departure of the Lewis acid-activated chloride could lead to the formation of a transient carbocation-like species, which is then attacked by a fluoride ion, indicative of an Sₙ1-like mechanism.

Given the stepwise nature of the substitution of the three chlorine atoms, the reaction proceeds through dichlorofluoromethoxy and chlorodifluoromethoxy intermediates before yielding the final trifluoromethoxy product. Each step of this sequential substitution can be catalyzed by the Lewis acid.

Activation of the C-Cl bond: The Lewis acid catalyst coordinates with a chlorine atom of the -OCCl₃ group.

Nucleophilic attack by fluoride: A fluoride ion, either from the fluorinating agent or the Lewis acid complex, attacks the electrophilic carbon atom.

Displacement of the leaving group: The chlorine atom, complexed with the Lewis acid, departs.

Repetition of the process: The process is repeated for the remaining two chlorine atoms.

The table below summarizes the key aspects of the proposed polar mechanisms for the fluorination of this compound.

| Feature | Sₙ2-like Mechanism | Sₙ1-like Mechanism |

| Rate-determining step | Bimolecular: involves both the substrate and the nucleophile. | Unimolecular: involves the formation of a carbocationic intermediate. |

| Nucleophile | A strong nucleophile is generally required. | Can proceed with weaker nucleophiles. |

| Intermediate | A five-coordinate transition state. | A planar carbocation-like intermediate. |

| Stereochemistry | Inversion of configuration (not applicable here). | Racemization (not applicable here). |

| Role of Lewis Acid | Enhances the leaving group ability of chloride. | Promotes the formation of the carbocationic intermediate. |

It is likely that the actual mechanism is a hybrid of these two extremes, with the degree of Sₙ1 or Sₙ2 character depending on the specific reaction conditions, such as the strength of the Lewis acid, the nature of the fluorinating agent, and the solvent used. conicet.gov.ar

Investigations into Transition States and Intermediates

Intermediates:

The stepwise substitution of chlorine by fluorine implies the formation of two key intermediates:

1-Fluoro-3-(dichlorofluoromethoxy)benzene: Formed after the first chlorine-fluorine exchange.

1-Fluoro-3-(chlorodifluoromethoxy)benzene: Formed after the second chlorine-fluorine exchange.

These intermediates would be structurally similar to the starting material and the final product, with a progressively increasing number of fluorine atoms attached to the methoxy carbon.

Transition States:

The transition states would depend on whether the reaction proceeds through an Sₙ2-like or an Sₙ1-like pathway.

Sₙ2-like Transition State: In a concerted Sₙ2-like mechanism, the transition state would involve a pentacoordinate carbon atom. The incoming fluoride nucleophile and the departing chloride (complexed to the Lewis acid) would be in apical positions of a trigonal bipyramidal geometry. The aryl group, the other two chlorine atoms, and the oxygen atom would occupy the equatorial positions.

Sₙ1-like Transition State and Intermediate: An Sₙ1-like mechanism would proceed through a carbocationic intermediate. The transition state leading to this intermediate would involve the stretching and breaking of the C-Cl bond, with the developing positive charge on the carbon atom being stabilized by the adjacent oxygen atom through resonance. The resulting intermediate would be a planar, sp²-hybridized carbocation, which would then be attacked by a fluoride ion from either face (though stereochemistry is not a factor at this center).

The table below outlines the proposed intermediates and the key features of the plausible transition states in the fluorination of the trichloromethoxy group.

| Reaction Step | Proposed Intermediate | Key Features of the Proposed Transition State |

| First Fluorination | 1-Fluoro-3-(dichlorofluoromethoxy)benzene | Sₙ2-like: Pentacoordinate carbon with partial bonds to the incoming F and departing Cl. Sₙ1-like: C-Cl bond elongation and charge separation leading to a dichloromethyl cation stabilized by the aryloxy group. |

| Second Fluorination | 1-Fluoro-3-(chlorodifluoromethoxy)benzene | Sₙ2-like: Similar to the first step, but with one F and one Cl in the equatorial positions. Sₙ1-like: Formation of a chlorofluoromethyl cation stabilized by the aryloxy group. |

| Third Fluorination | 1-Fluoro-3-(trifluoromethoxy)benzene (Final Product) | Sₙ2-like: Pentacoordinate carbon with two F atoms in the equatorial positions. Sₙ1-like: Formation of a difluoromethyl cation stabilized by the aryloxy group. |

Computational studies, such as Density Functional Theory (DFT) calculations, would be invaluable in providing a more detailed understanding of the geometries and energies of these transition states and intermediates, thereby elucidating the precise reaction pathway. rsc.org Such studies could confirm the degree of Sₙ1 versus Sₙ2 character and the role of the Lewis acid in stabilizing the transition states.

Theoretical and Computational Investigations of 1 Fluoro 3 Trichloromethoxy Benzene

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms and the conformational landscape of molecules.

Geometry optimization is a computational process used to find the arrangement of atoms that corresponds to the lowest energy, known as the equilibrium structure. researchgate.net For 1-Fluoro-3-(trichloromethoxy)benzene, this involves calculating bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape.

Using a standard basis set such as 6-311++G(d,p) within the DFT framework, the optimized geometry would reveal the precise spatial relationship between the fluorinated benzene (B151609) ring and the trichloromethoxy group. prensipjournals.com The calculations would likely show a slight distortion of the benzene ring from perfect planarity due to the electronic and steric influence of the substituents. Key structural parameters, such as the lengths of the C-F, C-O, O-C, and C-Cl bonds, are determined in this process.

Table 1: Predicted Equilibrium Geometric Parameters for this compound Note: These are representative values based on known data for similar functional groups and are subject to confirmation by specific calculations for the title compound.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C(aromatic)-F | ~1.35 Å |

| Bond Length | C(aromatic)-O | ~1.37 Å |

| Bond Length | O-C(methoxy) | ~1.42 Å |

| Bond Length | C(methoxy)-Cl | ~1.78 Å |

| Bond Angle | C-O-C | ~118° |

| Bond Angle | O-C-Cl | ~109.5° |

| Dihedral Angle | C-C-O-C | Non-planar (~90°) |

Conformational analysis investigates the different spatial orientations of a molecule that arise from the rotation around single bonds. For this compound, the most significant conformational flexibility comes from the rotation around the C(aryl)-O bond.

A potential energy surface (PES) scan can be performed by systematically varying the dihedral angle of the C(aryl)-C(aryl)-O-C(methoxy) bond and calculating the energy at each step. This analysis would likely reveal that a planar conformation, where the -OCCl₃ group lies in the same plane as the benzene ring, is energetically unfavorable due to steric hindrance between the bulky chlorine atoms and the ortho-hydrogen atom on the ring. Similar to related trifluoromethoxybenzenes, the lowest energy conformer is expected to be one where the C-O-C plane is nearly perpendicular to the plane of the benzene ring. beilstein-journals.org The energy barrier to rotation would provide insight into the conformational rigidity of the molecule at different temperatures.

Stereoelectronic effects describe how the electronic properties of substituents influence the molecule's conformation and stability. In this compound, both the fluorine atom and the trichloromethoxy group exert significant electronic influence.

Fluorine: As a highly electronegative atom, fluorine acts as an inductive electron-withdrawing group (-I effect) but also a resonance electron-donating group (+R effect) due to its lone pairs. This dual nature affects the electron density of the aromatic ring.

Trichloromethoxy Group (-OCCl₃): The oxygen atom's lone pairs can, in principle, donate into the ring via resonance. However, the three highly electronegative chlorine atoms strongly withdraw electron density from the methoxy (B1213986) carbon and, by extension, from the oxygen atom. This significantly reduces oxygen's ability to donate to the ring and makes the -OCCl₃ group a potent electron-withdrawing substituent, primarily through the inductive effect.

These electronic interactions influence the preferred conformation. For instance, the alignment of the C-Cl bond dipoles with the ring's π-system in different rotational conformers would affect their relative stability. The preference for a non-planar structure is a classic example of minimizing steric repulsion while seeking a stable electronic arrangement. beilstein-journals.org

Electronic Structure and Bonding Analysis

Understanding the electronic structure is key to predicting a molecule's reactivity, spectroscopic properties, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

HOMO: Represents the ability to donate an electron. A higher energy HOMO indicates a better electron donor.

LUMO: Represents the ability to accept an electron. A lower energy LUMO indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov

For this compound, the presence of two strong electron-withdrawing groups (F and -OCCl₃) is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. researchgate.net The HOMO would likely be localized on the benzene ring, while the LUMO might have significant contributions from the C-F and C-Cl antibonding orbitals. The calculated HOMO-LUMO gap would be expected to be relatively large, suggesting the compound is chemically stable.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound Note: These values are illustrative and would be determined precisely via quantum chemical calculations.

| Property | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -7.5 to -8.5 | Poor electron donor |

| LUMO Energy | -0.5 to -1.5 | Moderate electron acceptor |

| HOMO-LUMO Gap (ΔE) | 6.5 to 7.5 | High kinetic stability |

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the electron density distribution within a molecule. It calculates the partial atomic charges on each atom, offering quantitative insight into the effects of electronegativity and resonance.

In this compound, NBO analysis would quantify the electron-withdrawing nature of the substituents. It is expected to show:

A significant negative partial charge on the fluorine, oxygen, and chlorine atoms, consistent with their high electronegativity.

A positive partial charge on the carbon atoms directly bonded to these electronegative atoms (C1, C3, and the methoxy carbon).

The hydrogen atoms on the aromatic ring would carry small positive charges.

This charge distribution is critical for understanding the molecule's electrostatic potential, which governs how it interacts with other molecules, and for predicting its reactivity in polar reactions.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map is a valuable computational tool that illustrates the charge distribution on the surface of a molecule. It is instrumental in predicting how a molecule will interact with other charged species. For this compound, an ESP map would be expected to show regions of negative potential (electron-rich) and positive potential (electron-poor).

Based on the known electronic effects of the substituents, we can predict the general features of the ESP map for this compound. The fluorine atom, being highly electronegative, would create a region of significant negative potential. Conversely, the trichloromethoxy group (-OCCl3) is strongly electron-withdrawing due to the presence of three chlorine atoms. This would lead to a significant region of positive potential around this substituent and the adjacent carbon atom on the benzene ring. The interplay of these two groups would create a complex and nuanced electrostatic potential surface, influencing the molecule's intermolecular interactions and reactivity.

A hypothetical representation of the electrostatic potential distribution is presented in the table below, indicating the expected relative potentials on different parts of the molecule.

| Molecular Region | Predicted Electrostatic Potential | Influencing Factors |

| Fluorine Atom | Strongly Negative | High electronegativity of fluorine |

| Trichloromethoxy Group | Strongly Positive | Cumulative inductive effect of three chlorine atoms |

| Benzene Ring (ortho/para to F) | Moderately Negative | Mesomeric effect of fluorine |

| Benzene Ring (ortho/para to -OCCl3) | Moderately Positive | Inductive and mesomeric withdrawal by the -OCCl3 group |

Computational Studies of Reactivity and Reaction Mechanisms

Computational studies are essential for elucidating the intricate details of chemical reactions, including the identification of reaction pathways, transition states, and the prediction of outcomes such as regioselectivity and reaction rates. In the absence of specific studies on this compound, we can extrapolate from general principles of physical organic chemistry and computational studies of similar aromatic compounds.

Elucidation of Reaction Pathways and Transition States

The reactivity of this compound in reactions such as electrophilic aromatic substitution would be governed by the directing effects of its substituents. The fluorine atom is an ortho-, para-director, while the trichloromethoxy group is expected to be a meta-director. Computational modeling of reaction pathways would involve calculating the energies of the starting materials, intermediates, transition states, and products for substitution at all possible positions on the benzene ring.

The transition states, which represent the highest energy point along the reaction coordinate, are of particular interest. The geometry and energy of these transition states would be calculated using methods like Density Functional Theory (DFT). For electrophilic attack, the stability of the resulting carbocation intermediates (sigma complexes) would be a key factor in determining the preferred reaction pathway. The presence of both a deactivating (though ortho-, para-directing) fluorine and a strongly deactivating trichloromethoxy group would likely make the benzene ring significantly less reactive towards electrophiles compared to benzene itself.

Prediction of Regioselectivity and Reaction Rates

The regioselectivity of a reaction on this molecule would be a competitive outcome of the directing effects of the two substituents. Computational methods can predict the most likely site of reaction by comparing the activation energies for attack at each position. The position with the lowest activation energy would correspond to the major product.

Given the ortho-, para-directing nature of the fluorine and the meta-directing nature of the trichloromethoxy group, electrophilic attack would be most favored at the positions ortho and para to the fluorine and meta to the trichloromethoxy group. A quantitative prediction would require detailed computational analysis.

Reaction rates can be estimated using transition state theory, which relates the rate constant to the Gibbs free energy of activation. By calculating this energy barrier, computational models can provide a quantitative measure of how fast a reaction is expected to proceed. For this compound, the strong deactivating nature of the trichloromethoxy group would be expected to lead to significantly slower reaction rates for electrophilic aromatic substitution compared to simpler substituted benzenes.

A summary of predicted reactivity is provided in the following table:

| Reaction Type | Predicted Regioselectivity | Predicted Relative Rate |

| Electrophilic Aromatic Substitution | Complex; competition between directing groups | Slow |

| Nucleophilic Aromatic Substitution | Favored at positions activated by electron-withdrawing groups | Dependent on nucleophile and conditions |

Comparison of Theoretical Predictions with Experimental Observations

A critical component of computational chemistry is the validation of theoretical predictions against experimental results. At present, there is a lack of published experimental data on the reactivity and spectroscopic properties of this compound.

Should experimental data become available, a comparison with the theoretical predictions outlined above would be invaluable. For instance, experimental determination of the product distribution in an electrophilic substitution reaction would directly test the predicted regioselectivity. Similarly, kinetic studies to measure reaction rates would provide a benchmark for the computationally derived activation energies. Discrepancies between theoretical predictions and experimental observations can often lead to new insights into the underlying chemical principles. The synthesis and characterization of this compound, followed by systematic reactivity studies, would be a necessary first step to enable this crucial comparison.

Advanced Spectroscopic Characterization for Structural and Electronic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure, dynamics, reaction state, and chemical environment of molecules. For 1-Fluoro-3-(trichloromethoxy)benzene, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with advanced 2D NMR techniques, would be employed for a thorough structural assignment.

¹H NMR for Proton Environments and Chemical Shifts

¹H NMR spectroscopy would be utilized to identify the number of distinct proton environments in the this compound molecule. The aromatic region of the spectrum is of particular interest. The substitution pattern on the benzene (B151609) ring (at positions 1 and 3) would result in four distinct proton signals.

The chemical shifts (δ) of these aromatic protons are influenced by the electronic effects of the fluorine and trichloromethoxy substituents. The highly electronegative fluorine atom is expected to deshield the ortho and para protons, shifting their signals downfield. wisc.edu The trichloromethoxy group, also being electron-withdrawing, would further influence the chemical shifts of the adjacent protons.

The coupling between adjacent protons (spin-spin splitting) would provide information about their relative positions. For instance, ortho-protons typically exhibit a larger coupling constant (J-value) of 7-10 Hz, while meta-coupling is smaller (2-3 Hz). wisc.edu Analysis of these splitting patterns is crucial for assigning each signal to a specific proton on the benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2 | Downfield | Doublet of doublets (dd) | J (ortho), J (meta) |

| H-4 | Downfield | Triplet of doublets (td) | J (ortho), J (meta) |

| H-5 | Downfield | Doublet of doublets (dd) | J (ortho), J (meta) |

| H-6 | Downfield | Doublet of doublets (dd) | J (ortho), J (meta) |

(Note: This table is predictive as experimental data is not available.)

¹³C NMR for Carbon Skeleton and Hybridization States

¹³C NMR spectroscopy would be employed to determine the number of unique carbon environments and their hybridization states in this compound. The molecule has seven carbon atoms, and due to the substitution pattern, six distinct signals would be expected in the ¹³C NMR spectrum: four for the aromatic carbons, one for the carbon of the trichloromethoxy group, and one for the carbon directly bonded to the fluorine.

The chemical shifts of the carbon atoms are significantly affected by the electronegativity of the attached substituents. rsc.orgnih.govresearchgate.net The carbon atom bonded to the fluorine (C-1) would exhibit a large downfield shift and would appear as a doublet due to one-bond C-F coupling. The carbon atom bonded to the trichloromethoxy group (C-3) would also be shifted downfield. The trichloromethoxy carbon itself would appear at a characteristic chemical shift. The remaining aromatic carbons would have chemical shifts influenced by the inductive and resonance effects of the substituents. researchgate.netnih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-1 | Highly Downfield | Doublet |

| C-2 | Downfield | Doublet |

| C-3 | Highly Downfield | Singlet |

| C-4 | Aromatic Region | Doublet |

| C-5 | Aromatic Region | Singlet |

| C-6 | Aromatic Region | Doublet |

| -OCCl₃ | Downfield | Singlet |

(Note: This table is predictive as experimental data is not available.)

¹⁹F NMR for Fluorine Environments and Coupling Constants

¹⁹F NMR spectroscopy is a highly sensitive technique for studying fluorine-containing compounds. wikipedia.org For this compound, a single signal would be expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine signal would be characteristic of a fluorine atom attached to an aromatic ring. ucsb.edunih.gov

Crucially, this fluorine atom would couple with the adjacent protons (H-2 and H-6), leading to a splitting of the ¹⁹F signal into a multiplet. The magnitude of the fluorine-proton coupling constants (J-values) would provide further structural confirmation. Ortho F-H coupling is typically larger than meta F-H coupling. wikipedia.orghuji.ac.il

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| F-1 | Aromatic Fluorine Region | Multiplet | J (ortho F-H), J (meta F-H) |

(Note: This table is predictive as experimental data is not available.)

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignments

To unambiguously assign all the proton and carbon signals and to confirm the connectivity of the atoms in this compound, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. youtube.comslideshare.net For the aromatic system, cross-peaks would be observed between adjacent protons, allowing for the tracing of the proton connectivity around the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). youtube.comslideshare.net This would allow for the direct assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. nih.govmdpi.com This is particularly useful for identifying the connectivity to quaternary (non-protonated) carbons, such as C-1, C-3, and the trichloromethoxy carbon. For example, correlations from H-2 and H-4 to C-3 would confirm the position of the trichloromethoxy group.

The combined information from these 2D NMR experiments would provide a complete and unambiguous assignment of the entire molecular structure of this compound. scholaris.ca

X-ray Diffraction Studies

X-ray diffraction is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.educreative-biostructure.commdpi.com

Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction analysis would provide a precise determination of its solid-state molecular architecture. mdpi.comresearchgate.net This technique would yield accurate measurements of bond lengths, bond angles, and torsion angles within the molecule.

The data obtained would confirm the planar structure of the benzene ring and provide the precise bond lengths of the C-F, C-O, and C-Cl bonds. The orientation of the trichloromethoxy group relative to the plane of the benzene ring could also be determined. Furthermore, the analysis would reveal the intermolecular interactions, such as halogen bonding or π-stacking, that govern the packing of the molecules in the crystal lattice.

Table 4: Expected Molecular Geometry Parameters from Single-Crystal X-ray Diffraction of this compound

| Parameter | Expected Information |

|---|---|

| Bond Lengths | Precise distances for C-C, C-H, C-F, C-O, and C-Cl bonds. |

| Bond Angles | Accurate angles for all bonded atoms, confirming the geometry around each atom. |

| Torsion Angles | Information on the conformation of the trichloromethoxy group relative to the benzene ring. |

| Crystal Packing | Details of intermolecular interactions and the arrangement of molecules in the unit cell. |

(Note: This table describes expected outcomes as experimental data is not available.)

Analysis of Intermolecular Interactions (e.g., Halogen Bonding, C-H...X)

A comprehensive analysis of the crystal structure of this compound would be required to definitively identify and characterize its intermolecular interactions. In the solid state, molecules containing halogen atoms, such as this one, are known to participate in specific non-covalent interactions that dictate their packing and physical properties.

Halogen Bonding: The chlorine atoms of the trichloromethoxy group and the fluorine atom on the benzene ring could act as halogen bond donors. In these interactions, a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a lone pair on an oxygen or halogen atom. The strength and geometry of these bonds would depend on the specific molecular arrangement in the crystal lattice.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups and probing the conformational properties of a molecule.

Characterization of Functional Group Vibrations

The vibrational spectra of this compound would be characterized by absorption bands corresponding to its constituent functional groups. Theoretical calculations, often using Density Functional Theory (DFT), are typically employed to aid in the assignment of these vibrational modes.

Key Expected Vibrational Modes:

| Functional Group | Type of Vibration | Typical Wavenumber Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-O (Ether) | Asymmetric Stretching | 1260 - 1200 |

| C-F | Stretching | 1300 - 1000 |

| C-Cl | Stretching | 800 - 600 |

This table presents generalized data for the expected functional groups.

Conformational Analysis from Vibrational Modes

The trichloromethoxy group (-OCCl₃) can potentially rotate relative to the benzene ring. Different spatial orientations, or conformations, would likely have distinct, albeit subtly different, vibrational frequencies. By comparing experimental IR and Raman spectra with theoretical spectra calculated for different conformers, it would be possible to determine the most stable conformation of the molecule in its ground state. The presence of specific bands or shifts in band positions can provide evidence for the existence of one or more stable conformers.

Mass Spectrometry Techniques for Structural Confirmation (beyond basic ID)

While basic mass spectrometry provides the molecular weight, advanced techniques can offer detailed structural confirmation through the analysis of fragmentation patterns. For this compound (molecular weight approximately 248.4 g/mol , considering the most common isotopes), high-resolution mass spectrometry would confirm the exact elemental composition.

The electron ionization (EI) mass spectrum would likely exhibit a characteristic fragmentation pattern. The molecular ion peak [C₇H₄Cl₃FO]⁺• would be observed, along with a distinct isotopic pattern due to the presence of three chlorine atoms. Key fragmentation pathways could include:

Loss of a chlorine atom: [C₇H₄Cl₂FO]⁺

Cleavage of the C-O bond: leading to ions such as [C₆H₄F]⁺ (fluorophenyl cation) and [OCCl₃]⁺ or fragments thereof.

Formation of the trichloromethyl cation: [CCl₃]⁺, which is a common fragment for compounds containing this group.

Analysis of these fragmentation pathways allows for the unambiguous confirmation of the connectivity of the atoms within the molecule, distinguishing it from potential isomers.

Research Applications and Emerging Directions for 1 Fluoro 3 Trichloromethoxy Benzene

Role as a Key Intermediate in Organic Synthesis

The reactivity of the trichloromethoxy group, coupled with the electronic effects of the fluorine atom on the benzene (B151609) ring, makes 1-Fluoro-3-(trichloromethoxy)benzene a potentially valuable intermediate in the synthesis of more complex molecules.

Precursor for the Synthesis of Novel Fluorinated Compounds

A primary application for this compound is likely as a precursor to a variety of other fluorinated molecules. The trichloromethoxy group can be chemically transformed into other functional groups, allowing for the introduction of fluorine-containing moieties that are crucial in medicinal and agricultural chemistry. The incorporation of fluorine or fluorine-containing groups can significantly alter the biological and chemical properties of a molecule. sigmaaldrich.comfluorochem.co.ukalfa-chemistry.com

For instance, its trifluoromethoxy analogue, 1-Fluoro-3-(trifluoromethoxy)benzene, is widely utilized as a building block in the development of fluorinated compounds for pharmaceuticals and agrochemicals. chemimpex.com It is reasonable to infer that this compound could serve a similar foundational role, potentially undergoing fluorination to yield its trifluoromethoxy counterpart or other valuable fluorinated intermediates. The presence of fluorine can enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. tandfonline.com

Table 1: Comparison of Related Fluorinated Benzene Derivatives

| Compound Name | CAS Number | Molecular Formula | Key Applications |

| 1-Fluoro-3-(trifluoromethoxy)benzene | 1077-01-6 | C7H4F4O | Intermediate for pharmaceuticals and agrochemicals, advanced materials. chemimpex.comfishersci.ca |

| 1-Fluoro-3-(trifluoromethyl)benzene | 401-80-9 | C7H4F4 | Intermediate for pharmaceuticals and agrochemicals. matrix-fine-chemicals.comnist.gov |

| 1,3-Bis(trifluoromethyl)benzene | 402-31-3 | C8H4F6 | Building block for boron-containing conjugated systems. researchgate.net |

Building Block for Complex Polyaromatic Systems

Fluorinated aromatic compounds are increasingly used in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). nih.govmdpi.com These larger, often planar molecules are of interest for their electronic and photophysical properties, with applications in organic electronics. Methods such as the Mallory photocyclization of fluorinated diarylethenes have been employed to create fluorinated phenacenes. beilstein-journals.org

Given its structure, this compound could be a valuable starting material for the synthesis of pinpoint-fluorinated PAHs. researchgate.net The fluorine atom can influence the cyclization pathways and the ultimate electronic properties of the resulting polyaromatic system. The synthesis of regiospecifically fluorinated PAHs often involves the use of fluorinated building blocks that can be elaborated into more complex structures. nih.gov

Exploration in Materials Science Research

The unique combination of a fluorine atom and a trichloromethoxy group suggests that this compound could be a precursor to novel organic materials with tailored properties. Fluorinated building blocks are integral to the development of advanced materials for a range of applications. sigmaaldrich.comyoutube.com

Development of New Organic Materials with Tunable Properties

Fluorinated compounds are essential in materials science for creating high-performance polymers, liquid crystals, and other functional materials. numberanalytics.com The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electrical properties. numberanalytics.com For example, fluorinated building blocks are used to synthesize polymers with low dielectric constants and low water absorption. canada.ca

The analogue, 1-Fluoro-3-(trifluoromethoxy)benzene, is utilized in the development of advanced materials, including coatings and polymers that require high thermal and chemical stability. chemimpex.com This suggests that this compound could be explored as a monomer or a modifying agent in polymerization reactions to create new materials with tunable characteristics. The synthesis of novel per-fluorinated organic polymers often relies on the reaction of fluorinated linkers with other monomers. nih.gov

Influence of Fluorine and Trichloromethoxy Groups on Material Characteristics

The properties of materials derived from this compound would be heavily influenced by its constituent functional groups.

Trichloromethoxy Group: While less common than the trifluoromethoxy group, the trichloromethoxy group is also strongly electron-withdrawing. Its presence would significantly impact the electronic nature of the benzene ring. In the context of polymers, the introduction of bulky side groups can increase the free volume of the material and decrease the polarization rate, leading to a lower dielectric constant and loss. nih.gov The trifluoromethyl group, a related moiety, is known to enhance the solubility of polymers without compromising thermal stability. canada.ca It is plausible that the trichloromethoxy group could impart similar desirable properties.

Table 2: Influence of Fluorine-Containing Groups on Polymer Properties

| Functional Group | Effect on Polymer Properties |

| Fluorine | Increases thermal and chemical stability, can lower the dielectric constant, and increases fractional free volume. numberanalytics.comcanada.canih.gov |

| Trifluoromethyl (-CF3) | Enhances solubility, increases thermal stability, and can reduce the dielectric constant. canada.catandfonline.com |

| Trifluoromethoxy (-OCF3) | Increases thermal stability and can lower the dielectric constant. nih.gov |

Fundamental Contributions to Fluorine Chemistry

The study of compounds like this compound can contribute to a deeper understanding of fluorine chemistry. The interplay between the fluorine atom and the trichloromethoxy group on the aromatic ring presents an interesting case for studying electronic effects and reaction mechanisms.

The substitution of fluorine onto a benzene ring creates new π-orbitals that are in conjugation with the aromatic system, which can enhance the stability of the ring. acs.orgnih.gov This phenomenon, sometimes referred to as "fluoromaticity," helps to explain the high thermal stability and chemical resistance of polymers containing fluorinated aromatic units. acs.org Investigating the reactivity and spectroscopic properties of this compound could provide further insights into these fundamental principles of organic fluorine chemistry. rsc.org

Advancing the Understanding of Substituent Effects in Aromatic Systems

The reactivity of an aromatic ring is profoundly influenced by its substituents, which can alter the electron density of the ring through a combination of inductive and resonance effects. This compound is an exemplary model for studying the interplay of these effects due to its distinct fluoro and trichloromethoxy groups.

The fluorine atom is a highly electronegative element that withdraws electron density from the benzene ring through the sigma bonds (a negative inductive effect, -I). However, it also possesses lone pairs of electrons in p-orbitals that can be donated to the aromatic pi-system (a positive resonance effect, +R). While the inductive effect deactivates the ring towards electrophilic attack, the resonance effect directs incoming electrophiles to the ortho and para positions.

The trichloromethoxy group (-OCCl3) exhibits more complex electronic behavior. The oxygen atom can, in principle, donate a lone pair via resonance (+R effect). However, the three highly electronegative chlorine atoms on the adjacent methyl group create a powerful inductive pull. This effect is transmitted through the oxygen atom to the aromatic ring, making the -OCCl3 group strongly electron-withdrawing and deactivating. This strong inductive withdrawal significantly diminishes the oxygen's ability to donate via resonance, a phenomenon also observed in the analogous trifluoromethoxy (-OCF3) group. nih.govmdpi.com The trifluoromethoxy group is recognized as one of the most lipophilic and strongly electron-withdrawing substituents used in medicinal chemistry. mdpi.com

Studying a molecule like this compound, which contains both a deactivating ortho-, para-director (-F) and a strongly deactivating group (-OCCl3), allows researchers to probe the competitive and cumulative nature of these electronic influences on the regioselectivity and rate of aromatic substitution reactions.

| Substituent Group | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| Fluoro (-F) | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating | ortho, para |

| Trichloromethoxy (-OCCl3) | Strongly electron-withdrawing (-I) | Weakly electron-donating (+R) | Strongly Deactivating | meta (predicted) |

Elucidating Mechanisms of Halogenation and Fluorination Reactions

Halogenation is a cornerstone of electrophilic aromatic substitution, but its mechanism can be complex, particularly on highly deactivated rings. Aromatic systems with powerful electron-withdrawing groups are significantly less nucleophilic than benzene and require highly reactive electrophiles and often harsh reaction conditions to undergo substitution.

This compound represents a highly deactivated aromatic system. Attempting halogenation (e.g., chlorination or bromination) on this substrate would necessitate the use of a strong Lewis acid catalyst (like FeCl3 or AlCl3) to polarize the halogen molecule and generate a potent electrophile. The study of such reactions on this molecule can provide valuable data on the limits of electrophilic aromatic substitution, helping to refine mechanistic models for reactions on electron-poor substrates. The regiochemical outcome of such a reaction would further illuminate the directing influence of the existing substituents on a highly deactivated ring.

Furthermore, the molecule is a useful substrate for investigating fluorination reactions. Direct fluorination of aromatics is often aggressive and non-selective. The development of milder and more selective electrophilic fluorinating agents is an active area of research. Using this compound in these studies can help elucidate how an existing fluorine substituent influences the introduction of a second fluorine atom onto the ring, providing insights relevant to the synthesis of polyfluorinated aromatic compounds, which are of significant interest in materials science and pharmaceuticals. numberanalytics.com

Future Research Perspectives and Challenges

The unique structure of this compound presents both challenges and opportunities for future chemical research, from synthetic methodology to theoretical prediction and novel applications.

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of aryl trichloromethyl ethers, the precursors to compounds like this compound, often relies on traditional methods that are far from sustainable. These routes can involve the high-temperature chlorination of aryl methyl ethers or the use of highly toxic reagents like thiophosgene (B130339) and antimony pentachloride for subsequent fluorination steps. nih.govmdpi.com These processes often require high energy input and generate hazardous waste, posing significant environmental and safety concerns.

A key challenge for future research is the development of greener and more efficient synthetic pathways. This could involve several strategies:

Catalytic Methods: Designing novel catalysts that can perform chlorination or fluorination under milder conditions with higher selectivity.

Flow Chemistry: Utilizing continuous flow reactors to improve safety, control reaction parameters precisely, and enable scalable production with reduced waste.

Alternative Reagents: Exploring less hazardous halogenating agents to replace toxic chemicals like thiophosgene. acs.org

Biocatalysis: Investigating enzymatic methods for selective halogenation, which could offer an environmentally benign route, although this remains a significant challenge for highly processed substrates. nih.gov

Recent advances in green chemistry, such as the development of safer and more efficient methods for creating sulfonyl fluorides, highlight a broader trend toward sustainability that could inspire new approaches for synthesizing halogenated aromatics. eurekalert.orgsciencedaily.com

Theoretical Prediction and Experimental Validation of Novel Reactivity

Computational chemistry provides powerful tools for predicting molecular properties and reactivity, offering a way to guide and accelerate experimental research. Methods like Density Functional Theory (DFT) can be applied to this compound to model its behavior. nih.govrsc.org

Future research can leverage these theoretical approaches to:

Predict Reaction Outcomes: Calculate the activation energies for electrophilic or nucleophilic substitution at different positions on the ring to predict the most likely products and reaction feasibility.

Model Spectroscopic Properties: Predict spectroscopic data (e.g., NMR, IR) to aid in the characterization of the compound and its reaction products.

Discover Novel Reactivity: Simulate the interaction of the molecule with novel reagents or under unconventional conditions (e.g., photocatalysis) to identify potential new transformations that can then be tested experimentally.

The primary challenge lies in the synergy between theory and experiment. Computational models must be benchmarked against experimental data to ensure their accuracy, and theoretical predictions of novel reactivity require experimental validation to prove their viability. Such studies on polyhalogenated benzenes contribute to a deeper understanding of noncovalent interactions and electronic structures. arxiv.orgresearchgate.net

Broadening the Scope of Applications in Emerging Chemical Fields

While this compound is currently of interest for fundamental research, its structural motifs suggest potential applications in various emerging fields. The incorporation of fluorine and fluorinated groups into organic molecules is a proven strategy in drug design and materials science. rug.nl

Medicinal Chemistry: The trifluoromethoxy group (-OCF3), a close analogue of -OCCl3, is known to enhance metabolic stability and lipophilicity, properties that can improve a drug candidate's pharmacokinetic profile. mdpi.comresearchgate.net this compound could serve as a chemical building block for creating new bioactive molecules where these properties are desirable.

Agrochemicals: Many modern pesticides and herbicides contain fluorinated aromatic rings to enhance their efficacy and environmental persistence. nih.gov This compound could be a precursor for new agrochemical agents.

Materials Science: Fluorinated aromatics are used to create advanced materials such as fluoropolymers, liquid crystals, and organic light-emitting diodes (OLEDs). numberanalytics.com The unique electronic properties and rigidity imparted by the substituents in this compound could be exploited in the design of novel materials with tailored thermal, chemical, or optical properties.

The challenge in broadening these applications is to develop efficient synthetic routes to not only the parent compound but also its derivatives, allowing for systematic exploration of its potential in these advanced chemical fields.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-fluoro-3-(trichloromethoxy)benzene, and how do they influence experimental design?

- Answer : The compound (CAS 34888-05-6) has a molecular formula C₇H₅Cl₃O and molecular weight 211.47 g/mol . Its stability under standard conditions is critical; storage at 2–8°C is recommended to prevent decomposition . The electron-withdrawing trichloromethoxy (-OCCl₃) and fluorine substituents likely reduce aromatic ring reactivity, which must be considered in electrophilic substitution reactions. For purification, silica gel chromatography (as used in analogous fluorobenzene derivatives) is effective .

Q. What synthetic routes are reported for preparing this compound, and what are their limitations?

- Answer : While direct synthesis methods are not explicitly documented in the provided evidence, analogous compounds (e.g., brominated or fluorinated benzene derivatives) are synthesized via halogenation or nucleophilic displacement. For example, N,N’-dibromo-5,5-dimethylhydantoin in acidic media has been used to introduce bromine in related structures . For this compound, potential routes include:

- Step 1 : Fluorination of 3-(trichloromethoxy)benzene using a fluorinating agent (e.g., Selectfluor®).

- Step 2 : Validation via ¹H/¹³C/¹⁹F NMR to confirm regioselectivity and purity .

- Limitations : Competing side reactions (e.g., over-halogenation) and sensitivity to moisture require inert conditions.

Q. How can researchers characterize the structural integrity of this compound?

- Answer : Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Aromatic protons appear as complex multiplets (δ 6.8–7.5 ppm).

- ¹⁹F NMR : A singlet near δ -109 ppm (cf. fluorobenzene derivatives ).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 212.47).

- Elemental Analysis : Verify %C, %H, and %Cl to assess purity .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Answer : The electron-withdrawing -OCCl₃ group deactivates the benzene ring, directing electrophilic attacks to the para position relative to fluorine. For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids under anhydrous conditions. Monitor regioselectivity via HPLC or X-ray crystallography (if crystalline derivatives form). Challenges include low reactivity due to steric hindrance from -OCCl₃ .

Q. How does computational modeling predict the electronic effects of substituents in this compound?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map:

- Electrostatic Potential Surfaces : Highlight electron-deficient regions for nucleophilic attack.

- HOMO-LUMO Gaps : Predict redox behavior (critical for photochemical applications).

- Conformational Analysis : Assess steric effects of -OCCl₃ .

Q. What are the environmental degradation pathways of this compound, and how can its persistence be evaluated?

- Answer : The trichloromethoxy group may undergo hydrolytic cleavage in aqueous environments (pH-dependent). To study:

- Hydrolysis Kinetics : Use HPLC-MS to track degradation products (e.g., 3-fluorophenol and Cl⁻ ions).

- Photolysis : Expose to UV light (254 nm) and monitor via GC-MS for radical intermediates .

Q. How does fluorination impact the compound’s potential as a bioactive scaffold in drug discovery?

- Answer : Fluorine enhances metabolic stability and membrane permeability. Test in vitro:

- CYP450 Inhibition Assays : Assess hepatic metabolism.

- LogP Measurements : Compare with non-fluorinated analogs to quantify lipophilicity changes .

Safety and Handling

Q. What safety protocols are recommended for handling this compound?